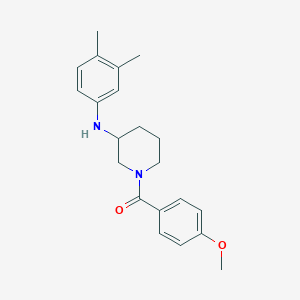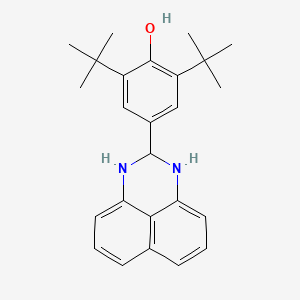
1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been found to possess interesting biological properties.
Mecanismo De Acción
1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ion channel that plays a key role in the regulation of neuronal excitability. By enhancing the activity of this receptor, this compound can increase the inhibitory tone in the brain, which in turn can lead to a reduction in seizures and pain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include an increase in the duration of GABA-A receptor-mediated currents, a reduction in the frequency of spontaneous epileptiform activity, and a decrease in the severity of neuropathic pain. These effects are thought to be mediated by the modulation of ion channel activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its selectivity for the GABA-A receptor, which makes it a promising candidate for the treatment of neurological disorders. However, like all experimental compounds, it has certain limitations. For example, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its optimal dosage and administration route.
Direcciones Futuras
There are several promising directions for future research on 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could lead to improved therapeutic outcomes. Another potential avenue of research is the investigation of the compound's effects on other ion channels and neurotransmitter systems in the brain. Finally, further studies are needed to determine the optimal dosage and administration route for the compound, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with diethylamine, followed by the addition of piperidinecarboxamide. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is purified using standard techniques.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been found to possess interesting pharmacological properties, including the ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O3/c1-5-22(6-2)19(23)14-8-7-9-21(12-14)13-15-10-16(20)18(25-4)11-17(15)24-3/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPONQDDAGSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)

![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)